

# Comparative transcriptomics of tissues treated with Hydroxysafflor yellow A

Author: BenchChem Technical Support Team. Date: December 2025



# Hydroxysafflor Yellow A: A Comparative Transcriptomic Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic effects of **Hydroxysafflor yellow A** (HSYA) across various tissue types and pathological conditions. The data presented is compiled from multiple studies to offer insights into the molecular mechanisms of HSYA and its potential as a therapeutic agent. Experimental data, detailed protocols, and visual representations of key signaling pathways are included to support further research and development.

## Comparative Analysis of HSYA-Induced Transcriptomic Changes

**Hydroxysafflor yellow A**, a primary active component of Carthamus tinctorius L., has demonstrated significant therapeutic potential in a range of diseases by modulating gene expression.[1] This section compares its effects on the transcriptome in the contexts of acute liver injury, liver aging, and cellular senescence.

### **HSYA** in Acute Liver Injury



In a model of acute liver injury (ALI) induced by carbon tetrachloride (CCI4) in rats, HSYA pretreatment was shown to reverse the expression of many genes that were altered by the toxicant.[2] Transcriptomic analysis revealed 1111 differentially expressed genes (DEGs) between the model group and the control/HSYA groups.[2]

Table 1: Key Differentially Expressed Genes in Acute Liver Injury Model Treated with HSYA[2]

| Gene Symbol | Full Name                                   | Function                               | Expression<br>Change with<br>CCl4 | Expression Change with HSYA Pretreatment |
|-------------|---------------------------------------------|----------------------------------------|-----------------------------------|------------------------------------------|
| Tymp        | Thymidine<br>phosphorylase                  | Angiogenesis, apoptosis                | Upregulated                       | Downregulated<br>(Reversed)              |
| Fabp7       | Fatty acid<br>binding protein 7             | Lipid metabolism                       | Upregulated                       | Downregulated (Reversed)                 |
| Serpina3c   | Serpin family A<br>member 3C                | Protease<br>inhibitor,<br>inflammation | Upregulated                       | Downregulated (Reversed)                 |
| Gpnmb       | Glycoprotein<br>nmb                         | Inflammation, cell adhesion            | Upregulated                       | Downregulated<br>(Reversed)              |
| 1r1         | Interleukin 1 receptor type 1               | Inflammatory<br>signaling              | Upregulated                       | Downregulated<br>(Reversed)              |
| Creld2      | Cysteine rich<br>with EGF like<br>domains 2 | Endoplasmic reticulum stress           | Upregulated                       | Downregulated<br>(Reversed)              |

### **HSYA** in Liver Aging

A study on D-galactose-induced liver aging in mice identified 480 DEGs that were regulated by HSYA treatment.[3][4] The analysis, combining network pharmacology and transcriptomics, highlighted key target genes and pathways involved in the anti-aging effects of HSYA.[3][5]

Table 2: Key Differentially Expressed Genes in Liver Aging Model Treated with HSYA[4][5]



| Gene Symbol | Full Name                                                      | Function                            | Expression<br>Change with<br>D-galactose | Expression Change with HSYA Treatment |
|-------------|----------------------------------------------------------------|-------------------------------------|------------------------------------------|---------------------------------------|
| HSP90AA1    | Heat shock<br>protein 90 alpha<br>family class A<br>member 1   | Protein folding,<br>stress response | Upregulated                              | Downregulated                         |
| ATP2A1      | ATPase sarcoplasmic/en doplasmic reticulum Ca2+ transporting 1 | Calcium<br>signaling                | Upregulated                              | Downregulated                         |
| NOS1        | Nitric oxide<br>synthase 1                                     | Signal<br>transduction              | Upregulated                              | Downregulated                         |

#### **HSYA** in Cellular Senescence

In a study on senescent human umbilical cord mesenchymal stem cells (hUC-MSCs), HSYA treatment led to the identification of 2377 DEGs, with 878 genes upregulated and 1499 downregulated.[6] The primary enriched pathway was the extracellular matrix (ECM)—receptor interaction pathway.[6][7]

Table 3: Key Differentially Expressed Genes in Senescent hUC-MSCs Treated with HSYA[6][7]



| Gene Symbol | Full Name                                                               | Function                            | Expression Change<br>with HSYA<br>Treatment |
|-------------|-------------------------------------------------------------------------|-------------------------------------|---------------------------------------------|
| ID1         | Inhibitor of DNA binding 1, dominant negative helix-loop- helix protein | Cell differentiation, proliferation | Upregulated                                 |
| GDF5        | Growth differentiation factor 5                                         | Cell growth,<br>differentiation     | Upregulated                                 |
| SMAD3       | SMAD family member                                                      | TGF-beta signaling                  | Upregulated                                 |
| TGFB3       | Transforming growth factor beta 3                                       | Cell growth,<br>differentiation     | Upregulated                                 |
| BMP4        | Bone morphogenetic protein 4                                            | Cell differentiation, development   | Downregulated                               |
| TGFB2       | Transforming growth factor beta 2                                       | Cell growth,<br>differentiation     | Downregulated                               |
| CCN2        | Cellular<br>communication<br>network factor 2                           | ECM interaction, fibrosis           | Downregulated                               |

## **Key Signaling Pathways Modulated by HSYA**

Transcriptomic analyses have consistently implicated several key signaling pathways in the mechanism of action of HSYA.

## NF-κB Signaling Pathway in Inflammation

HSYA has been shown to suppress the NF-κB signaling cascade, which is a crucial regulator of the inflammatory response.[6] In the context of acute liver injury, HSYA treatment led to a significant decrease in the expression of inflammatory genes such as Icam1, Bcl2a1, and Ptgs2, which are downstream targets of the NF-κB pathway.[2]











Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Hydroxysafflor yellow A alleviates oxidative stress and inflammatory damage in the livers
  of mice with nonalcoholic fatty liver disease and modulates gut microbiota PMC
  [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanism of hydroxysafflor yellow A on acute liver injury based on transcriptomics [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Integrating Network Pharmacology and Transcriptomic Strategies to Explore the Pharmacological Mechanism of Hydroxysafflor Yellow A in Delaying Liver Aging PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrating Network Pharmacology and Transcriptomic Strategies to Explore the Pharmacological Mechanism of Hydroxysafflor Yellow A in Delaying Liver Aging PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptomic Analysis of the Effects of Hydroxysafflor Yellow A on hUC-MSC Senescence via the ECM–Receptor Interaction Pathway PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptomic Analysis of the Effects of Hydroxysafflor Yellow A on hUC-MSC Senescence via the ECM-Receptor Interaction Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative transcriptomics of tissues treated with Hydroxysafflor yellow A]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10762140#comparative-transcriptomics-of-tissues-treated-with-hydroxysafflor-yellow-a]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com